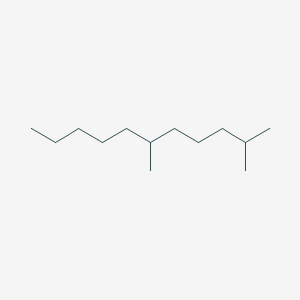
Saralasin
Descripción general
Descripción
La saralasin es un antagonista competitivo del receptor de angiotensina II con actividad agonista parcial. Es un análogo peptídico de la angiotensina II, que difiere en tres sitios: la sarcosina reemplaza al ácido aspártico en la posición 1, la valina reemplaza a la isoleucina en la posición 5 y la alanina reemplaza a la fenilalanina en la posición 8 . Históricamente, la this compound se usó para distinguir la hipertensión renovascular de la hipertensión esencial antes de su descontinuación en 1984 debido a muchos informes de falsos positivos y falsos negativos .
Aplicaciones Científicas De Investigación
La saralasin ha sido ampliamente estudiada en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:
Química: La this compound se utiliza como herramienta para estudiar las relaciones estructura-actividad de los antagonistas del receptor de angiotensina II.
Biología: Se utiliza para investigar el papel de la angiotensina II en varios procesos fisiológicos, incluida la regulación de la presión arterial y el equilibrio de líquidos.
Medicina: La this compound se usó clínicamente para diferenciar entre la hipertensión renovascular y la hipertensión esencial.
Industria: Debido a su uso limitado y descontinuación, las aplicaciones industriales de la this compound son mínimas.
Mecanismo De Acción
La saralasin ejerce sus efectos uniéndose competitivamente a los receptores de angiotensina II, específicamente al receptor AT1, bloqueando así la acción de la angiotensina II. Esto da como resultado la inhibición de la vasoconstricción y la secreción de aldosterona, lo que lleva a una disminución de la presión arterial . La actividad agonista parcial de la this compound significa que también puede activar el receptor en menor medida, lo que puede modular su efecto general .
Análisis Bioquímico
Biochemical Properties
Saralasin interacts with angiotensin II receptors, specifically the AT1 receptor . It has a high affinity for these receptors due to the replacement of aspartic acid with sarcosine at position 1 in its aminopeptide sequence . This interaction is competitive, meaning this compound competes with angiotensin II for binding to the receptor .
Cellular Effects
This compound’s primary effect on cells is its ability to block the action of angiotensin II, a hormone that causes vasoconstriction and an increase in blood pressure . By blocking this action, this compound can help to lower blood pressure . It also has partial agonistic activity, meaning it can mimic some of the effects of angiotensin II, but to a lesser degree .
Molecular Mechanism
This compound works by competitively binding to angiotensin II receptors, specifically the AT1 receptor . This prevents angiotensin II from binding to these receptors and exerting its effects, which include vasoconstriction and an increase in blood pressure . This compound’s partial agonistic activity means it can also activate these receptors, but it produces a smaller response than angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause a decrease in blood pressure only when the renin-angiotensin system (RAS) is pre-activated . This suggests that the effects of this compound may change over time depending on the state of the RAS .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . For example, in a study on rainbow trout, a single dose of this compound induced a significant hypertensive response during the initial phase, followed by a significant hypotension .
Metabolic Pathways
As an angiotensin II receptor antagonist, it is likely involved in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .
Transport and Distribution
Given its role as an angiotensin II receptor antagonist, it is likely that it is transported to areas where these receptors are present, such as vascular smooth muscle cells .
Subcellular Localization
As an angiotensin II receptor antagonist, it is likely that it localizes to the cell membrane, where these receptors are typically found .
Métodos De Preparación
La saralasin se sintetiza mediante la síntesis peptídica en fase sólida (SPPS), un método que se utiliza comúnmente para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La secuencia específica para la this compound incluye sarcosina, arginina, valina, tirosina, valina, histidina, prolina y alanina
Análisis De Reacciones Químicas
La saralasin experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de puentes disulfuro entre los residuos de cisteína si están presentes.
Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, si los hay, restaurando el péptido a su forma reducida.
Sustitución: Los residuos de aminoácidos en la this compound pueden sustituirse por otros aminoácidos para crear análogos con diferentes propiedades. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol.
Comparación Con Compuestos Similares
La saralasin es única entre los antagonistas del receptor de angiotensina II debido a su actividad agonista parcial y sus sustituciones específicas de aminoácidos. Los compuestos similares incluyen:
Losartán: Un antagonista del receptor de angiotensina II no peptídico sin actividad agonista parcial.
Valsartán: Otro antagonista no peptídico con un mecanismo de acción similar pero una estructura química diferente.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGWGEPQIUAZME-NXSMLHPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39698-78-7 (acetate, hydrated) | |
| Record name | Saralasin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046549 | |
| Record name | Saralasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34273-10-4 | |
| Record name | Saralasin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saralasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saralasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



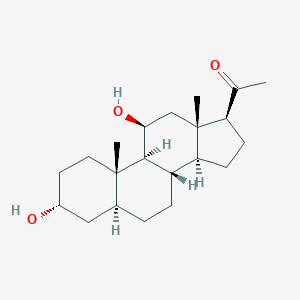

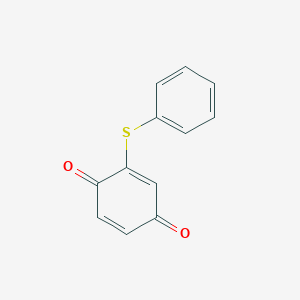

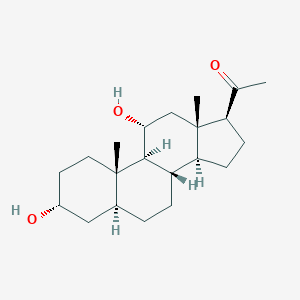
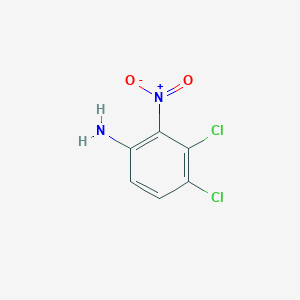
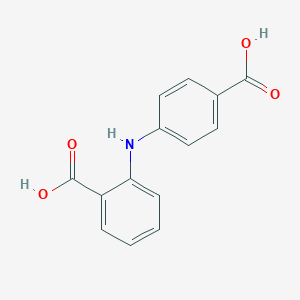
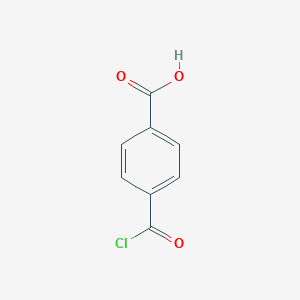



![N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B108272.png)
